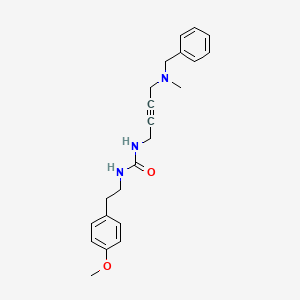

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea

Description

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea is a synthetic urea derivative characterized by a propargylamine linker (but-2-yn-1-yl) substituted with a benzyl(methyl)amino group and a 4-methoxyphenethyl moiety.

Properties

IUPAC Name |

1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-25(18-20-8-4-3-5-9-20)17-7-6-15-23-22(26)24-16-14-19-10-12-21(27-2)13-11-19/h3-5,8-13H,14-18H2,1-2H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSPOEXZPDKREA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNC(=O)NCCC1=CC=C(C=C1)OC)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea is a compound that has attracted significant interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure

The compound features a unique structural configuration characterized by:

- A but-2-yn-1-yl moiety linked to a benzyl(methyl)amino group.

- A urea functional group connected to a methoxyphenethyl substituent.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes, including:

- Formation of the alkyne intermediate through the reaction of a suitable alkyne precursor with a benzyl(methyl)amine derivative.

- Coupling reaction with isocyanates or amines to form the urea linkage, often utilizing organic solvents and bases to facilitate the reaction.

The precise mechanism by which 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea exerts its biological effects is still under investigation. However, preliminary studies suggest interactions with various biomolecules, potentially modulating biological pathways involved in:

- Cell proliferation

- Enzyme inhibition

Biological Assays

The compound has been evaluated in several biological assays to determine its efficacy:

Case Studies

Several studies have highlighted the biological significance of this compound:

- T-cell Proliferation Assay : The compound was shown to inhibit T-cell proliferation effectively, indicating potential applications in immunomodulation or cancer therapy .

- Antimicrobial Studies : In vitro testing demonstrated significant antimicrobial properties against various pathogens, suggesting its potential as an antibiotic agent .

- Cytotoxic Studies : Preliminary cytotoxicity assays indicate varying effects on different cell lines, necessitating further investigation into its safety profile and therapeutic window .

Comparative Analysis

When compared to similar compounds, such as N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)acetamide, this urea derivative exhibits distinct reactivity and biological profiles due to its specific structural features.

| Compound Name | Main Activity | IC50/EC50 Values |

|---|---|---|

| 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea | T-cell inhibition | 0.004 μM |

| N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)acetamide | Moderate enzyme inhibition | Varies |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and physicochemical comparisons between the target compound and related urea derivatives:

Key Observations :

Structural Diversity: The target compound’s propargylamine linker distinguishes it from analogs like 1-Benzyl-3-(4-ethyl-benzoyl)urea, which uses a benzoyl group. Compared to 1-BENZYL-3-(4-CHLOROPHENYL)-1-METHOXYUREA, the target lacks a methoxy group directly on the urea nitrogen but incorporates a methoxyphenethyl chain, which could influence solubility and receptor binding .

Synthetic Efficiency :

- The synthesis of 1-benzyl-1-(2-ethynylphenyl)-3-(4-methoxyphenyl)urea (2.92) achieved a moderate yield (42%) using BCl₃ catalysis, suggesting that similar methods could apply to the target compound .

- In contrast, 1-(4-Ethylphenyl)-3-(2-hydroxyphenyl)urea was synthesized with high purity (99.7% HPLC), indicating robust purification protocols for urea derivatives .

Biological Relevance :

- Urea derivatives like 1-Benzyl-3-(4-ethyl-benzoyl)urea are explored as anticancer agents, highlighting the pharmacophore’s versatility. The target compound’s 4-methoxyphenethyl group may confer distinct pharmacokinetic properties, such as enhanced blood-brain barrier penetration .

- Thiourea analogs (e.g., 1-Benzoyl-3-(4-n-butylphenyl)thiourea ) exhibit altered hydrogen-bonding capacity, which could reduce metabolic stability compared to the target’s urea core .

Physicochemical Properties :

- The methoxyphenethyl group in the target compound likely increases hydrophobicity compared to 1-(4-Ethylphenyl)-3-(2-hydroxyphenyl)urea , which has a polar hydroxyl group .

- The predicted pKa of 1-BENZYL-3-(4-CHLOROPHENYL)-1-METHOXYUREA (12.75) suggests basicity at physiological pH, whereas the target’s tertiary amine in the propargylamine linker may exhibit different ionization behavior .

Research Implications

The structural and functional analysis of these compounds underscores the importance of substituent choice in urea-based drug design. For instance:

- Electron-withdrawing groups (e.g., chloro in 1-BENZYL-3-(4-CHLOROPHENYL)-1-METHOXYUREA ) may enhance metabolic stability but reduce solubility .

- Heterocyclic moieties (e.g., benzofuran in ) could improve target engagement in neurological disorders .

- Synthetic methodologies from , such as boron-based catalysis, provide a template for optimizing the target compound’s synthesis .

Further studies should prioritize in vitro assays to evaluate the target compound’s activity against GPCRs or ion channels, leveraging structural insights from analogs like A-425619 (a urea-based TRPV1 antagonist referenced in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.